molecular formula C23H22N4O4 B11127085 methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11127085
M. Wt: 418.4 g/mol
InChI Key: KSXXSHRMPPXMQE-UHFFFAOYSA-N
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Description

Methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (hereafter referred to as Compound A) is a tricyclic heterocyclic compound featuring a fused pyrimidine-imine core. Its structure includes a 4-methoxyphenylethyl substituent at position 7, a methyl group at position 11, and a methyl ester at position 3. The compound’s complexity arises from its polycyclic framework, which combines nitrogen and oxygen heteroatoms in a strained bicyclic system.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C23H22N4O4/c1-14-5-4-11-27-20(14)25-21-18(22(27)28)13-17(23(29)31-3)19(24)26(21)12-10-15-6-8-16(30-2)9-7-15/h4-9,11,13,24H,10,12H2,1-3H3

InChI Key

KSXXSHRMPPXMQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural frameworks often exhibit significant biological activities. Key areas of interest for this compound include:

Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties against various pathogens.

Anticancer Potential : The compound may inhibit cancer cell proliferation through specific pathways by inducing apoptosis in cancer cells.

Anti-inflammatory Effects : It has been observed to modulate inflammatory responses by interacting with cytokine production pathways.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antimicrobial Activity Study : Derivatives of triazatricyclo compounds demonstrated significant antimicrobial activity against bacterial strains such as E. coli and Staphylococcus aureus.
  • Cancer Cell Line Testing : Research involving human cancer cell lines (e.g., MCF7 for breast cancer) indicated that similar compounds could induce apoptosis and inhibit cell growth significantly more than conventional agents like doxorubicin.
  • Inflammation Modulation : A case study showed that triazatricyclo compounds reduced inflammation markers in vitro by inhibiting the production of pro-inflammatory cytokines.

Scientific Research Applications

The compound's unique structure and biological activities make it suitable for various applications:

Medicinal Chemistry

  • Drug Development : The compound is being investigated for its potential as a therapeutic agent in treating infections and cancers due to its promising biological activity.
  • Target Identification : Ongoing studies aim to elucidate the specific molecular targets it interacts with to better understand its mechanism of action.

Biological Research

  • Mechanistic Studies : Researchers are exploring how this compound affects cellular pathways related to inflammation and tumor growth.
  • In Vitro Assays : The compound is used in various assays to evaluate its efficacy against different disease models.

Material Science

  • Synthesis of New Materials : The unique functional groups present in the compound allow for its use as a building block in synthesizing novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Key Structural Features:

  • Tricyclic Core : The 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene system provides rigidity and π-conjugation, influencing electronic properties and binding interactions.
  • Substituents : The 4-methoxyphenylethyl group enhances lipophilicity, while the methyl ester at position 5 modulates solubility and metabolic stability.
  • Hydrogen Bonding: The imino and carbonyl groups facilitate intermolecular interactions, critical for crystal packing and target binding .

Comparison with Structurally Analogous Compounds

Structural Analogues and Substituent Effects

Compound A belongs to a class of tricyclic heterocycles with variations in substituents and core modifications. Below is a comparative analysis with key analogues:

Compound Name Substituents at Position 7 Substituents at Position 5 Molecular Weight (g/mol) Key Properties Biological Activity
Compound A 2-(4-Methoxyphenyl)ethyl Methyl ester ~450.5 High lipophilicity (LogP ~3.2), moderate aqueous solubility Potential kinase inhibition (hypothetical)
Ethyl 6-(3-Chlorobenzoyl)imino-7-Methyl-2-Oxo Analog (ZINC2494527) 3-Chlorobenzoyl Ethyl ester ~467.9 Enhanced electrophilicity due to Cl substituent Antibacterial activity (MIC: 8 µg/mL vs. S. aureus)
I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate) Pyridazinyl-phenethyl Ethyl ester ~406.4 Lower rigidity, higher solubility (LogP ~2.5) Anticancer (IC₅₀: 12 µM vs. HeLa)
8-(4-Dimethylaminophenyl)-9-(6-R-Benzothiazol-2-yl)-7-Oxa-9-Aza-Spiro[4.5]Decane-6,10-Dione Benzothiazolyl-spiro N/A ~520.6 Spirocyclic framework, planar aromatic systems Antifungal (IC₅₀: 5 µM vs. C. albicans)

Electronic and Steric Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups: Compound A’s 4-methoxyphenyl group donates electrons via the methoxy substituent, stabilizing the imino group’s resonance. In contrast, the 3-chlorobenzoyl analogue (ZINC2494527) exhibits electron withdrawal, increasing electrophilicity at the imino bond .
  • The spirocyclic compound’s rigid structure (e.g., benzothiazol-spiro) minimizes conformational flexibility, favoring target specificity .

Research Findings and Mechanistic Insights

Hydrogen Bonding Networks

  • Compound A forms a dimeric structure in the solid state via N–H···O=C interactions (bond length: 2.89 Å), stabilizing its crystal lattice .

Computational Predictions

  • QSPR models predict Compound A ’s moderate bioavailability (F = 45%) due to its balanced LogP and polar surface area (PSA = 85 Ų) .

Biological Activity

Methyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of triazine derivatives characterized by a unique tricyclic structure that includes multiple nitrogen atoms and a carboxylic acid functional group. Its molecular formula is C19H22N4O3C_{19}H_{22}N_4O_3 with a molecular weight of approximately 358.41 g/mol.

Antimicrobial Activity

Research indicates that triazine compounds exhibit promising antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.02 mg/mL
Escherichia coli0.28 μM
Pseudomonas aeruginosa0.64 μM

These results highlight the compound's potential as an alternative treatment for infections caused by multidrug-resistant bacteria .

Anticancer Activity

The compound has also shown significant anticancer properties in various studies. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound reduced the viability of human cancer cell lines such as colon adenocarcinoma HT-29 and Burkitt lymphoma DAUDI with IC50 values of 5.59 µg/mL and 4.91 µg/mL respectively .
  • Mechanism of Action : The mechanism involves the compound's ability to induce apoptosis in cancer cells through modulation of specific signaling pathways associated with cell growth and survival .

Study 1: Antitumor Efficacy

A study conducted on novel triazine derivatives found that this compound exhibited significant cytotoxicity against several tumor cell lines when tested in vitro . The results suggested that the compound could serve as a lead for developing new anticancer agents.

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi . The findings revealed low MIC values against both gram-positive and gram-negative bacteria, indicating its broad-spectrum antimicrobial activity.

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